6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine

Metabolic Stability Hydrogen Bonding Solubility

Choose 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine for its validated NK-1 pharmacophore and distinct 3-phenyl/6-hydroxy substitution pattern. Unlike simpler 2-(trifluoromethyl)pyridines, the 6-OH group provides a critical hydrogen-bond anchor that modulates solubility, metabolic stability (Phase II conjugation), and target engagement. The 3-phenyl ring enhances lipophilicity and π-π stacking, while the CF₃ group confers metabolic resilience. Ideal for fragment-based drug discovery, hit-to-lead optimization, and comparative SAR studies against 6-methoxy analogs. Procure with confidence—available in research-grade purity for immediate analog synthesis without custom core construction.

Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
CAS No. 1214380-66-1
Cat. No. B1388573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine
CAS1214380-66-1
Molecular FormulaC12H8F3NO
Molecular Weight239.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC(=O)C=C2)C(F)(F)F
InChIInChI=1S/C12H8F3NO/c13-12(14,15)11-9(6-7-10(17)16-11)8-4-2-1-3-5-8/h1-7H,(H,16,17)
InChIKeySDRFSEBHZMSVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine (CAS 1214380-66-1): Procurement and Differentiation Guide for R&D Scientists


6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine (CAS 1214380-66-1) is a trisubstituted pyridine derivative featuring a hydroxyl group at the 6-position, a phenyl ring at the 3-position, and a trifluoromethyl group at the 2-position [1]. This unique arrangement positions it within the broader class of 2-(trifluoromethyl)pyridines, a privileged scaffold in medicinal chemistry and crop protection due to the electron-withdrawing and lipophilic nature of the CF₃ group [2]. The compound is structurally related to the 5-phenyl-6-(trifluoromethyl)pyridin-2(1H)-one tautomer and is commercially available for research use at 95-98% purity . Its precise combination of substituents creates distinct electronic and steric properties that differentiate it from other (trifluoromethyl)pyridine analogs in terms of hydrogen bonding capacity, metabolic stability, and target engagement potential [3].

Why Generic 2-(Trifluoromethyl)pyridines Cannot Substitute for 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine in Rigorous Research


Substituting 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine with a generic or simpler 2-(trifluoromethyl)pyridine analog introduces significant and often undocumented variability in experimental outcomes. The presence of the 3-phenyl substituent dramatically alters the molecule's lipophilicity and potential for π-π stacking interactions compared to unsubstituted pyridines [1]. Critically, the 6-hydroxy group (which exists in equilibrium with the pyridin-2(1H)-one tautomer) provides a strong hydrogen bond donor/acceptor site that is absent in analogs like 6-methoxy-3-phenyl-2-(trifluoromethyl)pyridine or 2-(trifluoromethyl)pyridine . This functional group profoundly influences the compound's solubility, metabolic clearance (Phase II conjugation), and specific target binding interactions, particularly with enzymes like HMG-CoA reductase and receptors such as NK-1 and RORγt, where precise hydrogen bonding is essential for activity [2][3]. Even minor changes, such as moving the phenyl ring from the 3- to the 5-position, can completely alter the compound's biological activity profile, as demonstrated in SAR studies of related antiviral and antibacterial agents [4]. The following quantitative evidence section details specific, measurable differences where data is available.

6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine: Quantitative Differentiation Evidence vs. Key Comparators


Enhanced Hydrogen Bonding Capacity vs. 6-Methoxy-3-phenyl-2-(trifluoromethyl)pyridine Drives Metabolic Stability and Solubility

The 6-hydroxy group of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine enables strong intermolecular hydrogen bonding, a property absent in the corresponding 6-methoxy analog . While specific experimental data for this exact compound is not available in the open literature, class-level inference from studies on structurally related hydroxypyridines demonstrates a clear trend: hydroxy-substituted pyridines exhibit approximately 10- to 100-fold higher aqueous solubility than their methoxy counterparts due to increased polarity and hydrogen bonding with water [1]. Furthermore, the hydroxy group is a primary site for Phase II metabolic conjugation (glucuronidation and sulfation), leading to faster systemic clearance and a lower risk of bioaccumulation compared to the O-methylated analog, which is more prone to slower Phase I oxidative metabolism [2].

Metabolic Stability Hydrogen Bonding Solubility

Structural Scaffold for High-Affinity NK-1 Receptor Antagonism: Evidence from 3-Phenylpyridine Patent SAR

A comprehensive patent analysis of 3-phenylpyridine derivatives as NK-1 receptor antagonists reveals that the specific combination of a 3-phenyl ring and a 2-trifluoromethyl group is a critical pharmacophore for achieving high binding affinity [1]. The patent data demonstrates that compounds bearing a trifluoromethyl group at the 2-position of the 3-phenylpyridine core consistently exhibit potent NK-1 antagonism, with Ki values in the low nanomolar range for the most optimized analogs [2]. While 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine itself was not the lead compound in this series, its core structure matches the essential pharmacophoric elements, positioning it as a valuable scaffold for further SAR exploration. In contrast, analogs lacking either the phenyl ring or the trifluoromethyl group showed significantly reduced or abolished activity, confirming the synergistic importance of these substituents [3].

NK-1 Receptor Antagonist Neurokinin-1 SAR

Differentiation from 6-(Trifluoromethyl)pyridine Isomers via RORγt Inverse Agonist Activity

The position of the trifluoromethyl group on the pyridine ring is a critical determinant of biological activity. A 2024 SAR study on 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists identified potent compounds with low nanomolar activity (IC50 = 7.5 nM for compound W14) [1]. This research demonstrates that the 6-position of the CF₃ group, in conjunction with specific amide linkages, is optimal for RORγt binding . 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine, with its CF₃ group at the 2-position and an additional phenyl and hydroxy substituent, presents a completely distinct substitution pattern. This fundamental structural difference means the compound is unlikely to engage the same biological target with comparable potency, and instead represents a different vector for SAR exploration in medicinal chemistry [2].

RORγt Inverse Agonist Autoimmune Disease CF3 Position

Potential for HMG-CoA Reductase Inhibition via Pyridine Core: A Historical Pharmacophore Comparison

Early research into substituted pyridines as HMG-CoA reductase inhibitors identified that certain 2-(trifluoromethyl)pyridine derivatives could mimic the statin pharmacophore [1]. While the potency of these early compounds was modest (typically low micromolar IC50 values) compared to modern statins (nanomolar range), the structural features of 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine—specifically the 2-trifluoromethyl group and the 6-hydroxy group—align with the general requirements for binding to the enzyme's active site [2]. The 6-hydroxy group, in particular, can act as a hydrogen bond donor to key residues, a feature not present in non-hydroxy analogs [3]. This class-level evidence suggests the compound may serve as a novel, simplified scaffold for exploring non-statin cholesterol-lowering agents, especially in academic settings where novel chemotypes are prioritized.

HMG-CoA Reductase Cholesterol Statins

Optimal Application Scenarios for Procuring 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine (CAS 1214380-66-1)


Scaffold for Novel NK-1 Receptor Antagonist Discovery

This compound serves as an ideal minimal core scaffold for medicinal chemistry programs targeting the NK-1 receptor. Its 3-phenyl-2-(trifluoromethyl)pyridine framework is a validated pharmacophore for high-affinity NK-1 antagonism, as documented in extensive patent literature [1]. Researchers can use this compound as a starting point for systematic derivatization, particularly at the 6-hydroxy position, to explore new chemical space and optimize binding affinity, selectivity, and pharmacokinetic properties. Its commercial availability in >95% purity simplifies early-stage SAR studies and allows for rapid analog synthesis without the need for a custom, multi-step core synthesis .

Development of Novel Non-Statin Cholesterol Biosynthesis Inhibitors

Based on its structural analogy to early HMG-CoA reductase inhibitors, this compound is a valuable tool for academic and industrial groups seeking to discover novel chemotypes for cholesterol management. Unlike the heavily explored statin class, the 6-hydroxy-3-phenyl-2-(trifluoromethyl)pyridine core offers a different binding mode and intellectual property landscape. The 6-hydroxy group provides a potential hydrogen bond anchor to the enzyme active site, while the trifluoromethyl group enhances metabolic stability [2]. This combination makes it a promising fragment for fragment-based drug discovery (FBDD) campaigns or as a lead-like starting point for hit-to-lead optimization [3].

Probing the Role of Hydrogen Bonding in Biological Activity

The presence of the 6-hydroxy group allows this compound to be used in controlled comparative studies with its 6-methoxy analog (CAS not specified) to directly assess the contribution of a single hydrogen bond donor to a molecule's overall biological profile. Such experiments can provide valuable SAR insights for targets where hydrogen bonding is hypothesized to be crucial, such as in kinase inhibition or nuclear receptor binding . By comparing the two compounds in the same assay panel, researchers can isolate the effect of the hydroxyl group on potency, selectivity, and physiochemical properties, providing a clear, data-driven rationale for subsequent lead optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-3-phenyl-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.